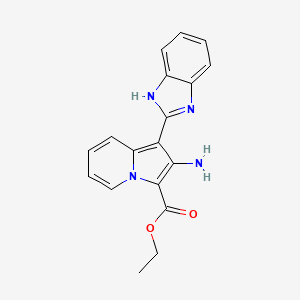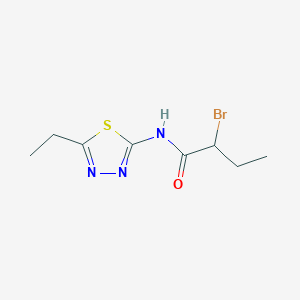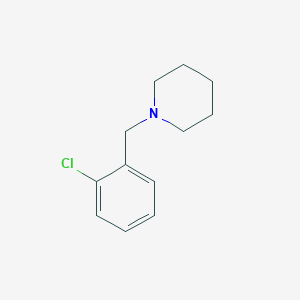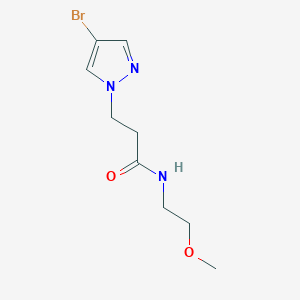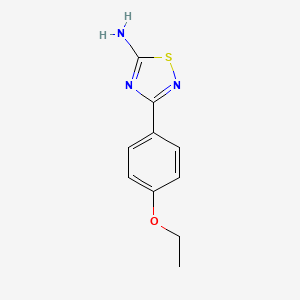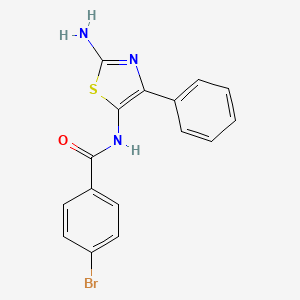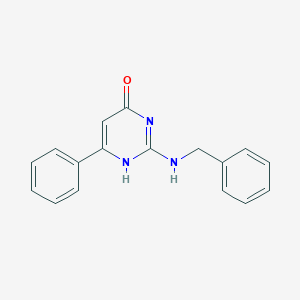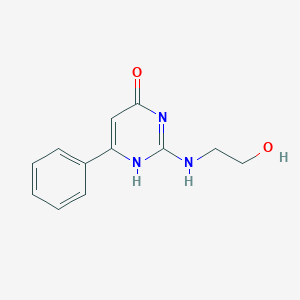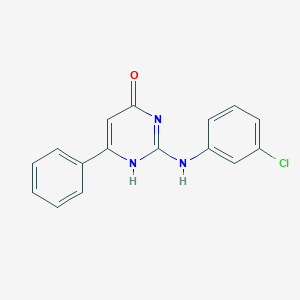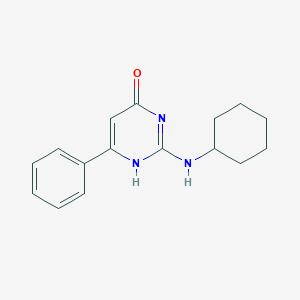
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt typically involves the phosphorylation of guanosine derivatives. The process includes multiple steps of protection and deprotection of functional groups to ensure the selective formation of the pentaphosphate linkage. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers that can handle the complex sequence of reactions required. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure, potentially affecting its biological activity.
Reduction: This reaction can be used to modify the compound’s functional groups.
Substitution: This reaction can introduce different substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide interactions and as a reagent in synthetic chemistry.
Biology: It is used in studies of nucleotide metabolism and enzyme interactions.
Industry: It can be used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This can lead to the inhibition of enzymatic activity and affect various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine-5′-pentaphosphate: Another nucleotide analog with similar properties.
Cytidine-5′-pentaphosphate: A compound with similar structure but different base.
Uridine-5′-pentaphosphate: Another nucleotide analog with a different base.
Uniqueness
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt is unique due to its specific guanosine base, which can interact differently with enzymes and other biological molecules compared to other nucleotide analogs. This uniqueness makes it valuable for studying specific biochemical pathways and for developing targeted therapeutic agents.
Properties
IUPAC Name |
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHCNMIVBLWRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811624.png)
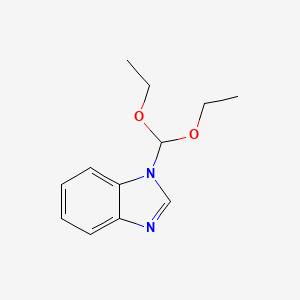
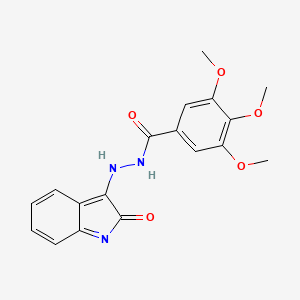
![1-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811648.png)
